2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile
Description
2-(4-Benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a benzyl group at position 4 and an acetonitrile moiety at position 2. This structure combines the pharmacophoric features of both triazole and quinazoline systems, which are known for diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-10-11-22-18(25)23-15-9-5-4-8-14(15)16(24)21(17(23)20-22)12-13-6-2-1-3-7-13/h1-9H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAKPCNNLGCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 489.9 g/mol. The structure features a quinazoline core fused with a triazole ring, which is known for its biological activity. The presence of substituents such as benzyl and acetonitrile contributes to its pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
- Anticancer Properties : Similar compounds have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, some studies highlight their potential as inhibitors of polo-like kinase 1 (Plk1), which is crucial in cancer progression .
- Cardiovascular Effects : Certain derivatives have been evaluated for their antihypertensive effects using animal models. These studies indicate that some compounds can modulate heart rate and blood pressure effectively, suggesting potential use as adrenoblockers .
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.
- Receptor Modulation : By binding to certain receptors in the cardiovascular system, these compounds can influence heart rate and vascular resistance, contributing to their antihypertensive effects.
Case Studies
Several studies have documented the biological effects of related compounds:
- Antimicrobial Study : A series of quinazoline derivatives were synthesized and tested against bacterial strains. Results showed effective antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae, with some compounds exhibiting MIC values lower than standard antibiotics .
- Anticancer Activity : In vitro studies demonstrated that specific derivatives significantly inhibited the growth of various cancer cell lines. For instance, a derivative showed an IC50 value of 0.98 μg/mL against MRSA .
- Cardiovascular Impact : In vivo studies using a tail cuff method assessed the antihypertensive activity of synthesized triazoloquinazolines. Some compounds effectively normalized elevated blood pressure in hypertensive animal models .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
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Antihistaminic Activity :
- Quinazoline derivatives have been extensively studied for their antihistaminic properties. The specific structure of this compound indicates potential efficacy as an H1-antihistamine. Research has shown that related compounds can effectively block histamine receptors, which is crucial in treating allergic reactions and conditions like asthma.
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Anti-inflammatory Effects :
- The presence of the dioxo group in the structure suggests anti-inflammatory potential. Studies on similar compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This positions the compound as a candidate for further development in inflammatory diseases.
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Anticancer Properties :
- Quinazolines are recognized for their anticancer activities due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. Investigations into derivatives have revealed promising results against various cancer types, including breast and lung cancers. This compound may exhibit similar properties warranting further exploration.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .
Case Studies
-
Antihistaminic Activity Evaluation :
- A study evaluated the antihistaminic effects of quinazoline derivatives similar to this compound. Results indicated significant receptor blockade leading to reduced allergic symptoms in animal models.
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Anti-inflammatory Research :
- In vitro studies demonstrated that compounds with similar structures significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures, suggesting their potential use in treating inflammatory conditions.
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Anticancer Efficacy :
- A comparative study on various quinazoline derivatives showed that those with similar functional groups exhibited cytotoxicity against human cancer cell lines, indicating a pathway for further development into anticancer agents.
Comparison with Similar Compounds
Key Observations :
- The triazoloquinazoline core in the target compound distinguishes it from imidazole- or pyrimidine-based systems (e.g., ).
- Substitution with acetonitrile (vs.
- The benzyl group at position 4 may enhance lipophilicity compared to smaller alkyl substituents (e.g., methyl in ).
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:
- Polarity : The acetonitrile group confers moderate polarity, intermediate between the acetamide in and the carboxamide in .
- Solubility : Nitriles generally exhibit lower aqueous solubility than amides, suggesting the target compound may require organic solvents for formulation.
- Stability : The diketone moiety in the triazoloquinazoline core may render the compound prone to hydrolysis under strongly acidic or basic conditions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile to improve yield and purity?
- Methodology :
- Use a reflux system with polar aprotic solvents (e.g., DMSO) for cyclization steps, as demonstrated in triazoloquinazoline synthesis .
- Optimize reaction time and temperature via Design of Experiments (DOE) to balance steric and electronic effects during benzyl group incorporation .
- Purify intermediates via recrystallization (water-ethanol mixtures) to remove unreacted starting materials .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, focusing on the acetonitrile (δ ~2.5–3.5 ppm) and triazole/quinazoline protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns of the triazoloquinazoline core .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Use in vitro assays targeting H1-histamine receptors (e.g., guinea pig ileum contraction assays) due to structural similarity to known triazoloquinazoline antihistaminic agents .
- Screen for antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization steps during the synthesis of triazoloquinazoline derivatives?
- Methodology :
- Perform kinetic studies (e.g., time-resolved NMR) to monitor intermediates during acid-catalyzed cyclization. Compare activation energies for benzyl vs. substituted benzyl groups .
- Use DFT calculations to model transition states and identify electronic effects of substituents on reaction barriers .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodology :
- Systematically vary substituents on the benzyl group (e.g., electron-withdrawing Cl or NO₂) and evaluate impacts on receptor binding via radioligand displacement assays .
- Replace the acetonitrile moiety with carboxylate or amide groups to assess solubility-bioactivity trade-offs .
Q. What computational approaches predict the environmental fate or toxicity of this compound?
- Methodology :
- Use QSAR models to estimate logP (lipophilicity) and persistence in aquatic systems, cross-referenced with experimental biodegradation data .
- Perform molecular docking with cytochrome P450 enzymes to predict metabolic pathways and potential toxic metabolites .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodology :
- Validate in vitro findings using ex vivo tissue models (e.g., rat aortic rings for vasodilation assays) to account for tissue-specific receptor expression .
- Apply statistical meta-analysis to reconcile discrepancies in IC₅₀ values, considering variables like cell line heterogeneity or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
